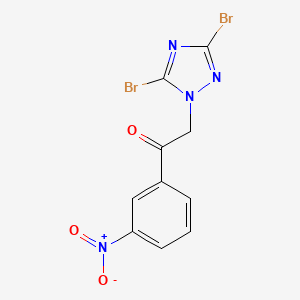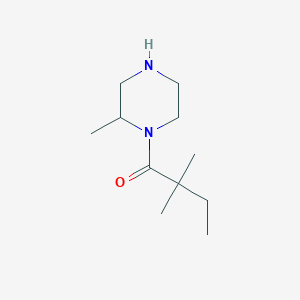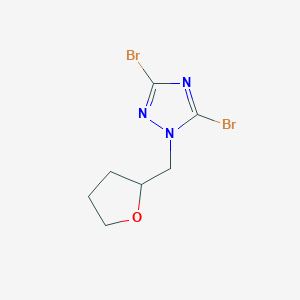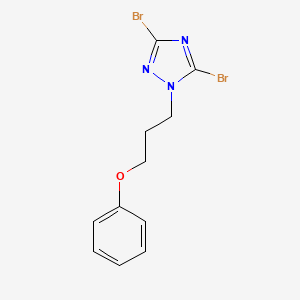
1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid is 1S/C14H17NO5/c1-16-9-5-7-6 (4-8 (13-7)12 (14)15)10 (17-2)11 (9)18-3/h4-5,13H,1-3H3, (H,14,15) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 218-220°C .Applications De Recherche Scientifique
1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, this compound has been shown to modulate the activity of several important enzymes involved in the metabolism of drugs, hormones, and neurotransmitters. Furthermore, this compound has been used in preclinical studies for its potential to treat a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
Target of Action
It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize and is cost-effective. Furthermore, it has been found to possess a wide range of pharmacological activities, which makes it a valuable tool for investigating the mechanisms of action of various drugs and therapeutic agents. However, this compound is not without its limitations. For example, this compound has been found to be unstable in aqueous solutions, and can easily degrade under certain conditions.
Orientations Futures
The potential applications of 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid are far-reaching and continue to be explored. Possible future directions of this compound research include further investigation of its mechanism of action, development of novel derivatives with improved pharmacological properties, and evaluation of its potential to treat a variety of diseases. In addition, further studies are needed to explore the potential of this compound as a tool for drug delivery and for its use in personalized medicine. Finally, further research is needed to evaluate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid can be synthesized from 1,2,3,4-tetrahydro-β-carboline using a two-step process. In the first step, the β-carboline is reacted with ethyl chloroformate to form an ethyl ester of the β-carboline. In the second step, the ethyl ester is then reacted with trimethyl orthoformate to yield this compound. This method is simple and cost-effective, and has been successfully used to synthesize various derivatives of this compound.
Propriétés
IUPAC Name |
1-ethyl-4,5,6-trimethoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-5-15-9-7-11(18-2)13(20-4)12(19-3)8(9)6-10(15)14(16)17/h6-7H,5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIJYXNBYQJHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C(=C2C=C1C(=O)O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6362665.png)

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)


![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)


![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)


![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)
